molecular formula C14H22O4 B018693 2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal CAS No. 112101-73-2

2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal

Cat. No.: B018693
CAS No.: 112101-73-2
M. Wt: 254.32 g/mol
InChI Key: KEFIGZIQAGNFAX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene can be synthesized through the reaction of diethyl chloroacetate with ethylene glycol . The reaction typically involves the use of a catalyst and is carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. The process includes mixing the reactants, adding a catalyst, and conducting the reaction under specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene involves its interaction with molecular targets and pathways in chemical reactions. The ethoxy groups in the compound can undergo nucleophilic attack, leading to the formation of various intermediates and products. The compound’s stability and reactivity are influenced by the presence of the ethoxy groups, which can be converted to aldehyde groups under acidic conditions .

Comparison with Similar Compounds

Comparison: 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene is unique due to its specific arrangement of ethoxy groups, which provides distinct reactivity and stability compared to similar compounds. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

1-(2,2-diethoxyethoxy)-2-ethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4/c1-4-15-12-9-7-8-10-13(12)18-11-14(16-5-2)17-6-3/h7-10,14H,4-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFIGZIQAGNFAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCC(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50553753
Record name 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112101-73-2
Record name 1-(2,2-Diethoxyethoxy)-2-ethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50553753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal
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2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal
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2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal
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2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal
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2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal
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2-(2-Ethoxyphenoxy)acetaldehyde Diethyl Acetal

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